1,2,4,5-Cyclohexanetetracarboxylic Acid
Overview
Description
Cyclohexanetetracarboxylic acid, specifically the cis,cis,cis-1,2,4,5 isomer, is a compound with a cyclohexane ring and four carboxylic acid groups attached to it. The molecule is characterized by a chair conformation of the cyclohexane ring and the presence of a mirror plane in its structure. It forms various hydrogen bond motifs, such as R(2)(2)(14), R(2)(2)(16), and R(4)(4)(16), which contribute to the formation of chain structures along different axes in the crystal lattice .
Synthesis Analysis
The synthesis of cyclohexanetetracarboxylate derivatives can be achieved through a sustainable route starting from sugar-derived muconic acid and fumaric acid. A key Diels-Alder reaction is used to construct the cyclohexene framework, which is then hydrogenated to yield the cyclohexyl target products with high efficiency and without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-cyclohexanetetracarboxylic acid is characterized by a chair conformation of the cyclohexane ring. The acid forms two crystallographically independent hydrogen bonds that lead to the generation of various ring motifs and chain structures within the crystal. The dianhydride derivative of this acid, prepared through a reaction with acetic anhydride, exhibits a boat conformation of the cyclohexane ring, and the anhydro rings are oriented at a dihedral angle of 117.5 degrees .
Chemical Reactions Analysis
The chemical reactivity of cyclohexanetetracarboxylic acid derivatives can be explored through their ability to form supramolecular architectures. For instance, cyclohexane-1,3-cis,5-cis-tricarboxylic acid (CTA) can co-crystallize with various organic bases to form acid-base complexes with different supramolecular motifs, including tapes, sheets, and interpenetrating networks. These structures are stabilized by strong O–H⋯O and weak C–H⋯O hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanetetracarboxylic acid derivatives are influenced by the presence of the carboxylic acid groups and the conformation of the cyclohexane ring. The hydrogen bonding capabilities of these acids play a significant role in the formation of their crystal structures and the resulting properties. For example, the cis-1,4-cyclohexanedicarboxylic acid (CHDA) is used to synthesize copolyesters, and its stereochemistry significantly affects the thermal, tensile, and elastic properties of the resulting materials .
Scientific Research Applications
Coordination Chemistry and Magnetic Materials : This acid is studied for its coordination chemistry with various metal ions and its potential applications in materials science, especially as magnetic materials. The conformational transformation of the acid in the presence of different metal ions under hydrothermal conditions is a significant area of interest (Lin & Tong, 2011).
Crystallography and Molecular Structures : Studies have detailed the crystallographic structure of 1,2,4,5-Cyclohexanetetracarboxylic Acid and its dianhydride, revealing insights into the molecular conformation and hydrogen bonding patterns (Uchida, Hasegawa, & Manami, 2003).
Sustainable Synthesis from Sugar-derived Carboxylic Acids : A sustainable route for synthesizing cyclohexanetetracarboxylate from sugar-derived muconic and fumaric acids has been reported, demonstrating an eco-friendly approach to produce this compound (Lu et al., 2020).
Electrochemical Properties and Photocatalytic Behavior : The compound's role in the assembly of Co(II) coordination polymers and its impact on their structural variability, electrochemical properties, and photocatalytic behavior under UV light have been studied (Cui, Hou, Van Hecke, & Cui, 2017).
NIR Emission Properties in Lanthanide Complexes : Research has focused on the preparation of novel 1,2,4,5-Cyclohexanetetracarboxylate-bridged lanthanide complexes, exploring their magnetic properties and near-infrared luminescence in solid-state (Wang et al., 2012).
Magnetic and Luminescent Properties in Metal-Organic Frameworks : The conformation preference of this acid in metal-organic frameworks (MOFs) and its influence on the magnetic and luminescent properties of these complexes has been another area of research (Wang, Zhang, & Li, 2009).
Polyimide Film Properties : The acid has been used to synthesize polyamic acids for the preparation of polyimide (PI) films, with studies focusing on the correlation between film properties and monomer structures (Jeon, Kwac, Kim, & Chang, 2022).
Safety And Hazards
1,2,4,5-Cyclohexanetetracarboxylic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
properties
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Cyclohexanetetracarboxylic Acid | |
CAS RN |
15383-49-0 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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